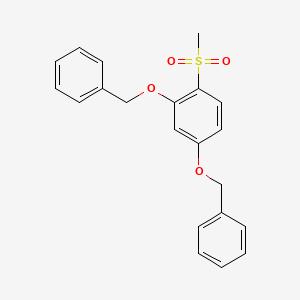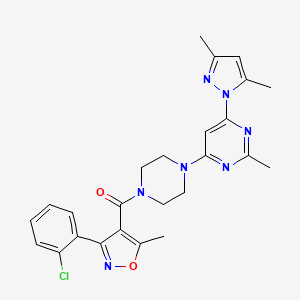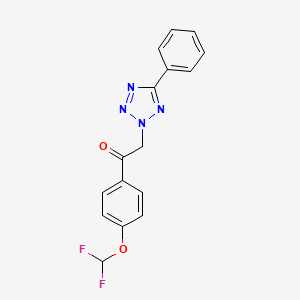
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone, also known as DFP-1080, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds which have been found to exhibit a wide range of biological activities.
作用機序
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing its activity. DPP-4 is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound can increase the levels of these hormones and improve glucose control.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against DPP-4 in vitro, with an IC50 value of 0.58 nM. In vivo studies have also shown that this compound can increase the levels of GLP-1 and GIP and improve glucose control in animal models of diabetes. However, further studies are needed to determine the long-term effects and safety of this compound.
実験室実験の利点と制限
One of the main advantages of 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is its potent inhibitory activity against DPP-4, which makes it a promising candidate for further studies in the area of diabetes research. However, the compound has not been extensively studied for its potential applications in other areas of research, and its long-term effects and safety need to be further evaluated.
将来の方向性
Several future directions for research on 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be identified, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Evaluation of the long-term effects and safety of this compound in animal models and humans.
3. Investigation of the potential applications of this compound in other areas of research, such as cancer and inflammation.
4. Development of new analogs of this compound with improved potency and selectivity.
5. Studies on the mechanism of action of this compound and its interaction with DPP-4.
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound exhibits potent inhibitory activity against DPP-4 and has promising applications in the area of diabetes research. However, further studies are needed to determine its long-term effects and safety, and to explore its potential applications in other areas of research.
合成法
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(difluoromethoxy)benzaldehyde with 5-phenyl-2H-tetrazole in the presence of a base to form the intermediate compound, which is then further reacted with ethyl chloroacetate to give the final product, this compound.
科学的研究の応用
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone has been found to exhibit potent inhibitory activity against a class of enzymes called dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been extensively studied for their potential applications in the treatment of type 2 diabetes, as they can increase the levels of incretin hormones which regulate glucose homeostasis. This compound has been found to exhibit superior inhibitory activity against DPP-4 compared to other known inhibitors, making it a promising candidate for further studies in this area.
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2/c17-16(18)24-13-8-6-11(7-9-13)14(23)10-22-20-15(19-21-22)12-4-2-1-3-5-12/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSHBJEMOFVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)
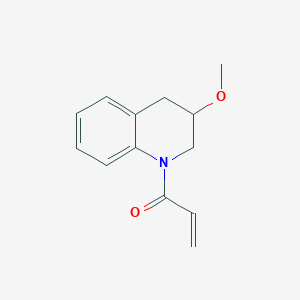
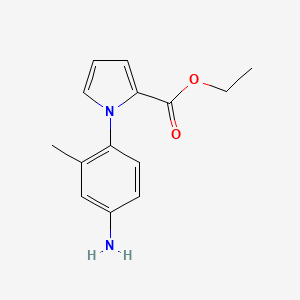
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)
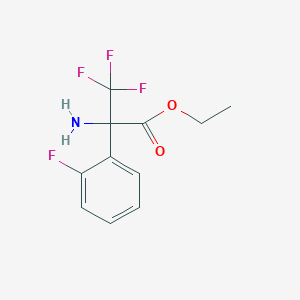
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)
